molecular formula C19H23N5OS B12596526 Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12596526
M. Wt: 369.5 g/mol
InChI Key: QGLIVDPPHRYJPG-UHFFFAOYSA-N
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Description

Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a sulfur-containing acetamide derivative featuring a cycloheptyl substituent on the nitrogen atom and a fused 1,2,4-triazinoindole core. The 8-methyl group on the triazinoindole moiety and the thioether linkage distinguish its structural framework.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS/c1-12-8-9-15-14(10-12)17-18(21-15)22-19(24-23-17)26-11-16(25)20-13-6-4-2-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

QGLIVDPPHRYJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-cycloheptyl acetamides exhibit significant cytotoxic properties against various cancer cell lines. The triazine and indole structures present in this compound may contribute to its ability to inhibit tumor growth. For instance, studies have shown that derivatives of triazino-indole compounds can effectively target cancer cells by inducing apoptosis and inhibiting proliferation pathways .

Antimicrobial Properties

Compounds containing thioether functionalities have been reported to display antimicrobial activity. The thio group in N-cycloheptyl acetamide may enhance its interaction with microbial enzymes or cell membranes, leading to effective inhibition of bacterial growth. This potential application is particularly relevant in the context of increasing antibiotic resistance .

Enzyme Inhibition

The structure of N-cycloheptyl acetamide suggests potential as an enzyme inhibitor. For example, similar compounds have been studied as inhibitors for various enzymes involved in metabolic pathways linked to diseases like diabetes and obesity. The ability to modulate enzyme activity could provide therapeutic benefits in managing these conditions .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various triazine derivatives on human colon cancer cell lines. The results indicated that compounds with similar structural motifs to N-cycloheptyl acetamide showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests a promising avenue for further exploration in cancer treatment .

Study 2: Antimicrobial Activity

In another investigation focused on the antimicrobial properties of thioether-containing compounds, N-cycloheptyl acetamide was tested against a range of bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Summary of Findings

Application AreaObserved EffectsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionPotential to inhibit enzymes related to metabolic diseases

Mechanism of Action

The mechanism of action of Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound N-Substituent Key Features & Activities References
Target compound Cycloheptyl Likely enhanced lipophilicity due to bulky cycloheptyl group; potential for altered pharmacokinetics (e.g., tissue penetration) compared to smaller substituents. N/A
N-(4-Fluorophenyl) analog (Compound 15) 4-Fluorophenyl Demonstrated 95% purity; moderate antitumor activity inferred from structural similarity to other triazinoindole derivatives. NMR and HRMS confirmed structural integrity.
N-(4-Chlorophenyl) analog (Compound 7) 4-Chlorophenyl Synthesized via similar methods; halogen substituent may improve metabolic stability. Purified to 95% purity; potential for enhanced target binding due to electron-withdrawing effects.
N-(5-Methyl-1,3,4-thiadiazol-2-yl) analog 5-Methylthiadiazole Increased heterocyclic complexity; sulfur atoms may enhance hydrogen bonding or π-π interactions. CAS 603946-32-3; no direct activity data reported.
N-(2-Methoxyethyl) analog 2-Methoxyethyl Introduced polar methoxy group, improving solubility. CAS 603947-33-7; molecular weight 359.43. Potential for reduced cytotoxicity due to hydrophilic nature.

Key Observations :

  • Cycloheptyl vs.
  • Halogenated vs. Alkyl Substituents : Chlorine and fluorine in aryl analogs may improve metabolic stability and target affinity via electron-withdrawing effects, whereas alkyl groups (e.g., cycloheptyl) prioritize lipophilicity .

Modifications on the Triazinoindole Core

Variations in the triazinoindole moiety influence electronic properties and steric effects:

Compound Triazinoindole Modification Impact References
Target compound 8-Methyl group Methylation at position 8 may stabilize the indole ring via steric hindrance, reducing oxidative metabolism. N/A
8-Bromo analog (Compound 25) 8-Bromo substitution Bromine introduces steric bulk and potential for halogen bonding. Synthesized with 95% purity; bromine may enhance binding to hydrophobic pockets in biological targets.
8-Isopropyl analog (CAS 5814-32-4) 8-Isopropyl group Increased steric bulk compared to methyl; may reduce enzymatic degradation but limit target accessibility. Supplier data (Parchem) indicates availability but lacks activity details.
8-Ethoxy analog (CAS 603946-20-9) 8-Ethoxy substitution Ethoxy group enhances electron density on the indole ring, potentially altering π-stacking interactions. Molecular weight 330.4; no biological data reported.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy (electron-donating) and bromo (electron-withdrawing) substituents modify the electronic environment of the triazinoindole core, impacting interactions with biological targets .
  • Steric Effects : Larger groups (e.g., isopropyl) at position 8 may hinder binding to flat binding sites but improve resistance to metabolic enzymes .

Spectroscopic Consistency :

  • IR : Characteristic peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and C–S (750–785 cm⁻¹) align across analogs .
  • NMR: Methyl groups on the triazinoindole (δ 3.7–4.3 ppm) and cycloheptyl protons (δ 1.5–2.0 ppm, predicted) show distinct shifts depending on substituents .

Biological Activity

Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines an acetamide group with a triazino-indole moiety, which may contribute to its diverse biological effects.

  • Molecular Formula : C15H17N5O2S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 603946-30-1

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that compounds with similar structural motifs to Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit significant antimicrobial properties. For example, thiazole-bearing molecules have shown promising results against various bacterial strains with IC50 values indicating effective inhibition at low concentrations .

In a related study, derivatives of acetamide were synthesized and tested for their ability to inhibit bacterial growth. The results demonstrated that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of similar compounds has also been evaluated. For instance, the structure-activity relationship (SAR) analysis of various acetamide derivatives revealed that modifications in the molecular structure significantly influenced their cytotoxicity against cancer cell lines. Some derivatives displayed IC50 values lower than those of established chemotherapeutics like doxorubicin .

A specific case study highlighted the synthesis and evaluation of substituted acetamides for their ability to inhibit butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases. The most potent derivatives showed promising activity with IC50 values below 50 µM .

The mechanism by which Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its biological effects is likely multifaceted. It may involve interactions with specific enzymes or receptors that modulate cellular pathways associated with disease processes. For example, compounds with similar structures have been shown to interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cancer cell death and reduced proliferation rates .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various substituted phenylthiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant antibacterial effects comparable to standard treatments like norfloxacin .
  • Anticancer Screening : Another investigation focused on the cytotoxicity of acetamide derivatives against A431 and Jurkat cell lines. The study found that specific structural modifications enhanced the anticancer properties of these compounds, leading to higher rates of apoptosis in treated cells compared to controls .

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